1-Bromo-2-(chloromethyl)-3-fluorobenzene
Overview
Description
1-Bromo-2-(chloromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H5BrClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(chloromethyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-(chloromethyl)-3-fluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(chloromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogens.
Oxidation: Oxidized products may include carboxylic acids, aldehydes, or ketones.
Reduction: Reduced products often feature the removal of halogen atoms, resulting in simpler hydrocarbon structures.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Chemical Biology: The compound is utilized in studies involving halogenated aromatic compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the electron-withdrawing effects of the halogens influence the compound’s reactivity in oxidation and reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 1-Bromo-2-(chloromethyl)-4-fluorobenzene
- 1-Bromo-2-(chloromethyl)-3-chlorobenzene
- 1-Bromo-2-(chloromethyl)-3-iodobenzene
Comparison: 1-Bromo-2-(chloromethyl)-3-fluorobenzene is unique due to the presence of fluorine, which imparts distinct electronic and steric effects compared to other halogens. This uniqueness influences its reactivity and potential applications. For example, the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEFYNWPEMTPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716482 | |
Record name | 1-Bromo-2-(chloromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182357-16-9 | |
Record name | 1-Bromo-2-(chloromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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